(Z)-N'-(2,4-dimethylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
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Description
(Z)-N'-(2,4-dimethylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide, also known as DNTC, is a chemical compound that has been widely used in scientific research. It is a thiazole-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
DNA Methylation and Cellular Reactions
One study explores the methylation of DNA in cultured mammalian cells by specific compounds, indicating the influence of cellular thiol concentrations on methylation extent and identifying potential sites of methylation on DNA. This research provides insights into the mechanisms of DNA methylation, which is crucial for understanding genetic regulation and mutation processes (Lawley & Thatcher, 1970).
Structural and Spectral Studies
Another paper reports on the structural characterization of thiazole derivatives through spectral and X-ray diffraction studies, highlighting the importance of such derivatives in pharmaceutical and industrial applications. This includes understanding the hydrogen bonding and crystal packing, which are essential for designing drugs and materials with desired properties (Aparna et al., 2011).
Synthesis and Antimicrobial Activity
Thiazole derivatives have also been synthesized and evaluated for their antimicrobial activity, demonstrating their potential as lead compounds in the development of new antimicrobial agents. This research underscores the versatility of thiazole compounds in drug development, particularly for treating infections caused by resistant bacteria (Chawla, 2016).
Antioxidant and Urease Inhibition Activities
Further studies on thiazole derivatives reveal their significant antioxidant and urease inhibitory activities, suggesting their therapeutic potential in managing oxidative stress and infections related to urease-producing pathogens. These findings open avenues for exploring thiazole derivatives in the treatment of diseases associated with oxidative damage and urease activity (Khan et al., 2010).
Cytotoxic Heterocyclic Compounds
Research on the utilization of certain derivatives in synthesizing novel heterocyclic compounds with cytotoxic properties indicates their application in cancer therapy. This highlights the potential of thiazole-based compounds in the development of new anticancer drugs, contributing to the ongoing efforts in cancer research (Mansour et al., 2020).
properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-6-7-16(13(2)8-12)22-23-17(10-20)19-21-18(11-27-19)14-4-3-5-15(9-14)24(25)26/h3-9,11,22H,1-2H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBRGIJTZTOLF-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,4-dimethylphenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide |
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